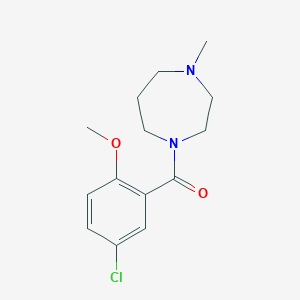

N-(4-甲氧基苄基)-N-甲基-4-(1-哌啶基甲基)苯甲酰胺

描述

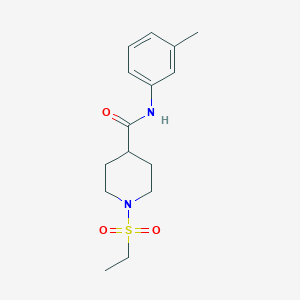

N-(4-methoxybenzyl)-N-methyl-4-(1-piperidinylmethyl)benzamide is a compound of interest in the field of medicinal chemistry due to its structural features and potential biological activities. It belongs to a class of compounds that have been extensively studied for their interactions with various biological targets, including dopamine and serotonin receptors, which are crucial in understanding neuropsychiatric disorders and developing treatments.

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions, including N-benzylation, the Leuckart reaction, and acidic hydrolysis. A notable example is the synthesis of a key intermediate for antiasthmatic formoterol, N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, synthesized from 1-(4-methoxyphenyl)propan-2-one and N-benzylformamide in one pot, showcasing the strategies used in constructing such molecules (Wang Yong-mei, 2007).

Molecular Structure Analysis

The molecular structure of compounds in this class has been elucidated through various analytical techniques, including X-ray crystallography and spectroscopy. For instance, the synthesis and characterization of N-(4-methylbenzyl)benzamide single crystals were reported, providing insights into the compound's crystal structure, stabilized by intermolecular hydrogen bonds and weak C—H⋯π interactions (Sahil Goel et al., 2017).

Chemical Reactions and Properties

Benzamide derivatives exhibit a range of chemical reactions, often influenced by their substituents. For example, compounds with a piperidine moiety have been studied for their binding to dopamine and serotonin receptors, affecting their chemical reactivity and biological activity. Structural modifications, like altering the amide bond or the intermediate alkyl chain, significantly impact the molecule's affinity for specific receptors (R. Perrone et al., 2000).

科学研究应用

对映选择性合成和化学分析

- 对映选择性合成:研究表明,N-(4-甲氧基苄基)-N-甲基-4-(1-哌啶基甲基)苯甲酰胺的衍生物可以对映选择性合成,为具有靶向性质的特定药理剂的创建提供了潜力 (Calvez, Chiaroni, & Langlois, 1998).

诊断成像和放射性配体结合

- σ受体闪烁显像:研究探索了该化合物在σ受体闪烁显像中的效用,显示了其在人类中可视化原发性乳腺肿瘤的潜力,利用了其对乳腺癌细胞上过表达的σ受体的优先结合 (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

材料科学和化学

- 用于溶液相库合成中的酰胺保护:该化合物的结构基序已被用于开发用于酰胺基萘酚的N-保护的试剂,促进了取代苯甲酰胺的合成,这一过程与化学库的多平行溶液相合成有关 (Bailey, Baker, Hayler, & Kane, 1999).

药理和生物学研究

- 选择性血清素受体激动剂:衍生物已被合成并评估了其对胃肠道运动的影响,将选定的化合物确定为治疗与胃肠道运动相关的疾病的有希望的药物 (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

抗菌和抗真菌研究

- 设计和合成为抗菌剂:对脂肪酸衍生的4-甲氧基苄酰胺的研究,包括与N-(4-甲氧基苄基)-N-甲基-4-(1-哌啶基甲基)苯甲酰胺相关的化合物,表明具有显着的抗菌和抗真菌活性,为开发新的治疗剂开辟了途径 (Nengroo, Ahmad, Tantary, Ganie, & Shah, 2021).

属性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N-methyl-4-(piperidin-1-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-23(16-18-8-12-21(26-2)13-9-18)22(25)20-10-6-19(7-11-20)17-24-14-4-3-5-15-24/h6-13H,3-5,14-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLWENBJJMFWEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4614489.png)

![4-ethoxybenzaldehyde (5-{[2-(2-adamantyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B4614501.png)

![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4614510.png)

![2-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614511.png)

![N-(4-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4614513.png)

![1-(2-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4614533.png)

![4-ethyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4614548.png)

![N-(2-bromophenyl)-N'-[4-(4-tert-butylphenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4614564.png)

![2-[4-(3-isoxazolylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4614571.png)

![4-{[3-(4-morpholinylcarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4614573.png)